2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Overview
Description
“2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine”, also known as “2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid”, belongs to the class of organic compounds known as xanthenes . These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other .
Molecular Structure Analysis
The molecular structure of this compound includes a xanthene moiety and a cyclopropyl group . The molecular formula is C20H19NO5 . The compound has three chiral centers, resulting in a complex 3D structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.369 . It’s a non-polymer type molecule . The compound’s InChI string, which represents its molecular structure, is provided in the resources .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Larionov et al. (2003) focused on the productive asymmetric synthesis of various diastereomers of 3-(trans-2-nitrocyclopropyl)alanine, a structurally related compound. This synthesis involved a complex process of alkylation, purification, and crystallization, providing insights into the molecular structure of similar compounds (Larionov et al., 2003).
- De Meijere et al. (2014) developed efficient syntheses for enantiomerically pure analogues of this compound, exploring their incorporation into hormaomycin analogues. This research highlights the versatility of these compounds in the synthesis of complex molecular structures (De Meijere et al., 2014).
Pharmacological Research
- Sakagami et al. (2008) described the synthesis and pharmacokinetic profiles of a closely related compound, showcasing its potential as a potent mGluR2 antagonist. This illustrates the compound's relevance in neurological research and drug development (Sakagami et al., 2008).
- DiRaddo et al. (2014) utilized a similar compound in their study to measure cAMP production modulated by metabotropic glutamate receptors. This research is significant for understanding the molecular interactions and potential therapeutic applications of these compounds (DiRaddo et al., 2014).
Biochemical and Chemical Properties
- Research by Han and Bárány (1997) explored novel protecting groups for cysteine, using xanthenyl derivatives. This demonstrates the compound's utility in peptide synthesis and its role in protecting sensitive amino acid residues (Han & Bárány, 1997).
- Maia et al. (2020) discussed the synthetic strategies and biological activities of xanthenes, a core structure of this compound, highlighting its significance in medicinal chemistry, especially in developing neuroprotective and antitumor agents (Maia et al., 2020).
properties
IUPAC Name |
(1S,2S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZBRVJVCCNPRJ-KPHUOKFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942264 | |
Record name | (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine | |
CAS RN |
201943-63-7 | |
Record name | (αS)-α-Amino-α-[(1S,2S)-2-carboxycyclopropyl]-9H-xanthene-9-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201943-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-341495 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ73SP6QSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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